5-(2-Methylprop-1-en-1-yl)-1,2-oxazole
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Overview
Description
5-(2-Methylprop-1-en-1-yl)isoxazole is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This structure is part of the isoxazole family, which is known for its significant biological activities and therapeutic potential . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method is advantageous due to its high regioselectivity and the ability to produce a wide range of substituted isoxazoles . Another method involves the cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
In industrial settings, the synthesis of isoxazoles often employs metal-free catalysts to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-en-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of different products.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoxazole-4,5-dicarboxylic acids, while reduction can produce isoxazolidines .
Scientific Research Applications
5-(2-Methylprop-1-en-1-yl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(2-methylprop-1-en-1-yl)isoxazole: This compound has a similar structure but with different substituents on the isoxazole ring.
5-(2-Methylprop-1-en-1-yl)-1,2,4-oxadiazole: This compound features a similar five-membered ring but with different heteroatoms.
Uniqueness
5-(2-Methylprop-1-en-1-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
66417-99-0 |
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Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)-1,2-oxazole |
InChI |
InChI=1S/C7H9NO/c1-6(2)5-7-3-4-8-9-7/h3-5H,1-2H3 |
InChI Key |
XXWXYGQLNJQRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=NO1)C |
Origin of Product |
United States |
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